![molecular formula C12H14N2OS B2940051 N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide CAS No. 2411248-79-6](/img/structure/B2940051.png)
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide is a synthetic organic compound featuring a thiazole ring, a cyclopropyl group, and an alkyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Alkyne Moiety: The final step involves coupling the thiazole derivative with an alkyne, such as but-2-ynoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and alkyne moiety are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-enamide: Similar structure but with an alkene instead of an alkyne.
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamine: Similar structure but with an amine group.
Uniqueness
N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide is unique due to the presence of both a thiazole ring and an alkyne moiety, which confer distinct chemical reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-11(15)13-8(2)10-7-16-12(14-10)9-5-6-9/h7-9H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKPMQPCMZMRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CSC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2939971.png)

![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
amine](/img/structure/B2939974.png)
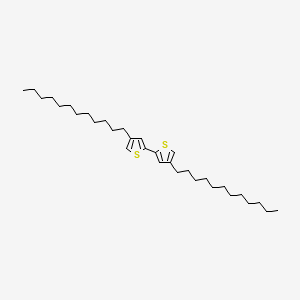
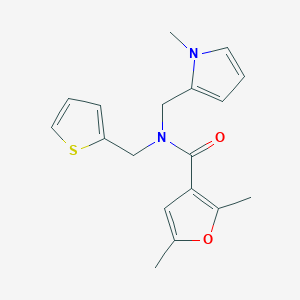
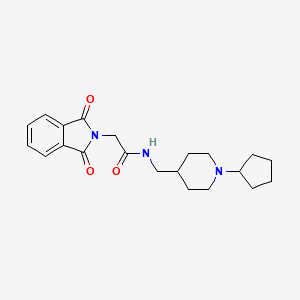
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)
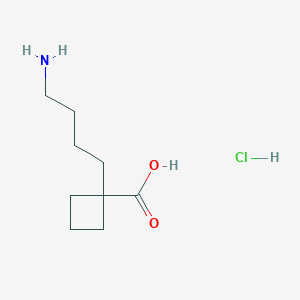
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
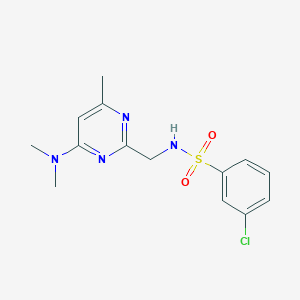
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2939985.png)
![N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2939986.png)
![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)
